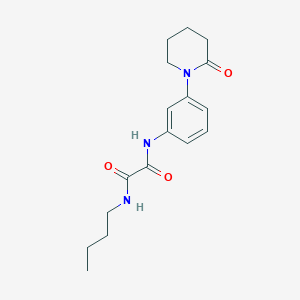

N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as BOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPA is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a range of biochemical and physiological effects, making it a promising compound for research in various fields.

Scientific Research Applications

Novel Synthesis Methodologies

The development of new synthetic methodologies for oxalamide derivatives has been explored to enhance the accessibility of these compounds for various applications. A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of classical Meinwald rearrangement for the synthesis of both di- and mono-oxalamides. This method is characterized by its operational simplicity and high yield, expanding the toolbox for creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Materials Science and Catalysis

In materials science, the incorporation of oxalamide derivatives into polymers has been investigated for modifying crystallization behavior and enhancing thermal stability. Yang et al. (2017) studied the effects of a oxalamide derivative, N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (EDPO), on the crystallization and thermal properties of poly(1,4-butylene adipate). The addition of EDPO notably improved the crystallization rate and thermal stability of the polymer, indicating the potential of oxalamide derivatives for materials engineering and design (Yang et al., 2017).

Electrocatalysis

The role of N-oxyl compounds, which share structural similarities with oxalamide derivatives, in electrocatalysis has been thoroughly reviewed. Nutting et al. (2018) covered the electrochemical properties and applications of various N-oxyl species, including their use as catalysts for the selective oxidation of organic molecules. This comprehensive survey highlights the versatility of N-oxyl and related compounds in facilitating a range of electrosynthetic reactions (Nutting et al., 2018).

Organometallic Chemistry

Research by Costa et al. (2004) on organotin(IV) derivatives of oxalamide compounds explores their spectroscopic properties and potential applications. These studies provide insights into the coordination modes and structural dynamics of organotin-oxalamide complexes, contributing to the broader understanding of organometallic frameworks and their applications in catalysis and materials science (Costa et al., 2004).

properties

IUPAC Name |

N-butyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-2-3-10-18-16(22)17(23)19-13-7-6-8-14(12-13)20-11-5-4-9-15(20)21/h6-8,12H,2-5,9-11H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWQMJAWWYHDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)

![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)

![(E)-N-[2-[(4-Cyanophenyl)methoxy]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2422716.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2422718.png)